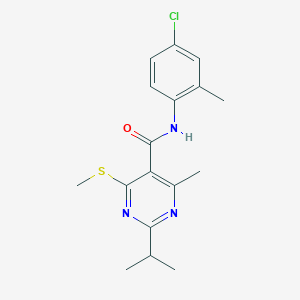
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as TROX-1, is a small molecule inhibitor that has been shown to selectively block the activity of the mechanosensitive ion channel Piezo1. This ion channel plays a critical role in a variety of physiological processes, including touch sensation, blood pressure regulation, and vascular development. TROX-1 has been used extensively in scientific research to investigate the role of Piezo1 in these processes.
Scientific Research Applications
Pharmacokinetics and Metabolism
A study explored the pharmacokinetics and metabolism of a selective androgen receptor modulator, highlighting its potential as a therapeutic agent for androgen-dependent diseases. This indicates a broader interest in researching compounds with specific molecular features for therapeutic applications, potentially including N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (Wu et al., 2006).
Synthetic Methodologies
A novel synthetic approach for the preparation of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides was developed. Such methodologies could be applicable for synthesizing structurally similar compounds, offering potential routes for creating derivatives of this compound for research purposes (Mamedov et al., 2016).
Catalytic Systems
The application of copper-catalyzed coupling reactions for (hetero)aryl chlorides and amides using N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst demonstrates the utility of related compounds in facilitating chemical transformations. This suggests possible catalytic roles for the compound in synthetic chemistry (De et al., 2017).
Neuropharmacology
Research on orexin-1 receptor mechanisms in compulsive food consumption suggests the exploration of compounds targeting specific neural receptors for therapeutic interventions. Similar compounds to this compound could be investigated for their effects on neural receptors and pathways (Piccoli et al., 2012).
Antitumor Agents
A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents indicates the potential of thiophene-containing compounds in the development of new cancer treatments. This suggests a potential area of research for the compound with respect to its antitumor properties (Gomha et al., 2016).
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-16(2,11-7-8-26-9-11)10-21-14(23)15(24)22-12-3-5-13(6-4-12)25-17(18,19)20/h3-9H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWXAKWAWYDAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)
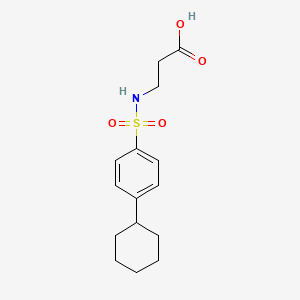
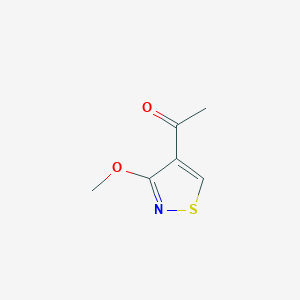
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)
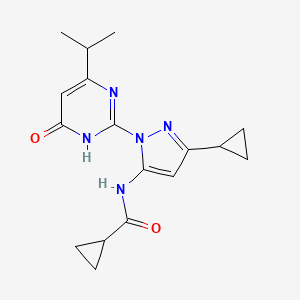
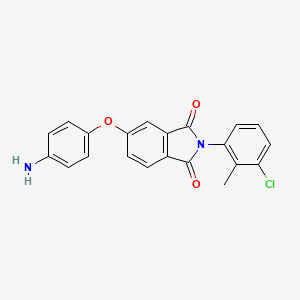
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
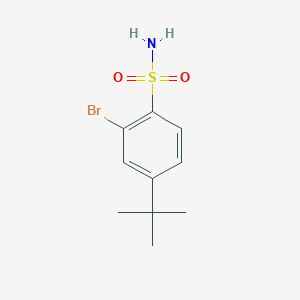
![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)
![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)
